3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Overview
Description
“3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is 1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
“3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is a solid substance at room temperature . It has a molecular weight of 171.22 and a molecular formula of C7H9NO2S .
Scientific Research Applications
1. Luminescent Metal Complexes
3-(thiazol-2-yl carbamoyl) propanoic acid was synthesized and used as a ligand for metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes showed luminescent properties, especially the Bi-L3 complex. Although most showed non-significant antibacterial and antifungal activities, the luminescent properties indicate potential applications in optical materials and sensing technologies (Kanwal et al., 2020).
2. Solar Cell Applications
Organic sensitizers containing 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid, when anchored onto TiO2 films, demonstrated high incident photon to current conversion efficiencies. This suggests their potential use in the development of more efficient solar cells (Kim et al., 2006).
3. Anticancer and Antimicrobial Activity
Derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid showed significant anticancer and antimicrobial activities. Specific derivatives were effective against human breast cancer cell lines and exhibited high antibacterial and antifungal properties (Pansare et al., 2019).
4. Molecular Aggregation Studies
Studies on compounds related to 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid revealed insights into molecular aggregation processes, important for understanding interactions in biological systems and material science (Matwijczuk et al., 2016).
5. Corrosion Inhibition
Derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid have been studied for their corrosion inhibition properties. These compounds showed potential as protective agents for metals in corrosive environments, indicating their applicability in industrial settings (Ammal et al., 2018).
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYZAYLRCNHMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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